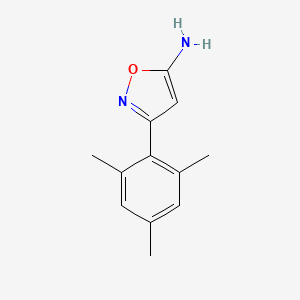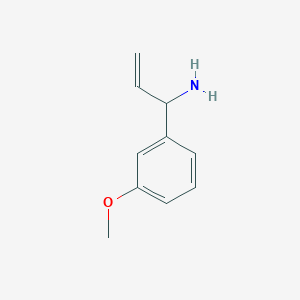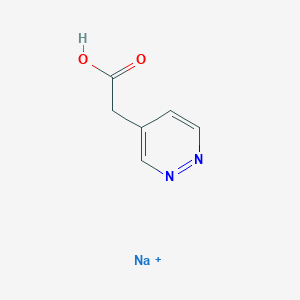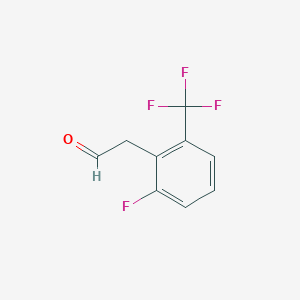![molecular formula C25H20N2O3 B12444467 2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B12444467.png)
2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE is a complex organic compound that features a naphthalene moiety linked to an acetamido group, which is further connected to a phenylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE typically involves multiple steps:
Formation of 2-(NAPHTHALEN-1-YLOXY)ACETIC ACID: This can be achieved by reacting naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(NAPHTHALEN-1-YLOXY)ACETIC ACID is then converted to its acyl chloride using thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential inhibitor of transient receptor potential melastatin 4 (TRPM4), which is a target for cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It has been evaluated for its antifungal, antioxidant, and antitubercular activities.
Mechanism of Action
The mechanism of action of 2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets:
TRPM4 Inhibition: The compound binds to the TRPM4 channel, inhibiting its activity.
Antifungal Activity: It interacts with fungal enzymes, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(NAPHTHALEN-2-YLOXY)-N-PHENYLACETAMIDE: Similar structure but with the naphthalene moiety in a different position.
2-(NAPHTHALEN-1-YLOXY)ACETIC ACID: A precursor in the synthesis of the target compound.
Uniqueness
2-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]-N-PHENYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(2-naphthalen-1-yloxyacetyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C25H20N2O3/c28-24(17-30-23-16-8-10-18-9-4-5-13-20(18)23)27-22-15-7-6-14-21(22)25(29)26-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28) |
InChI Key |
OOIKDPHYSQABHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide](/img/structure/B12444421.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)

![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)
![3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)


